molecular formula C19H21FN6O2 B2390459 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2379977-40-7

5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B2390459
CAS No.: 2379977-40-7
M. Wt: 384.415
InChI Key: RKZSDIWZHAMSDO-UHFFFAOYSA-N
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Description

5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves multiple steps, including the formation of the pyrimidine and oxadiazole rings. The synthetic route typically starts with the preparation of the pyrimidine intermediate, followed by the introduction of the piperazine moiety, and finally, the formation of the oxadiazole ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine stands out due to its unique combination of structural features. Similar compounds include:

    Pyrimidine derivatives: Compounds with a pyrimidine ring that exhibit similar biological activities.

    Piperazine derivatives: Compounds containing a piperazine ring, often used in medicinal chemistry.

    Oxadiazole derivatives: Compounds with an oxadiazole ring, known for their diverse chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-13-23-16(28-24-13)11-25-7-9-26(10-8-25)19-17(20)18(21-12-22-19)14-3-5-15(27-2)6-4-14/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSDIWZHAMSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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